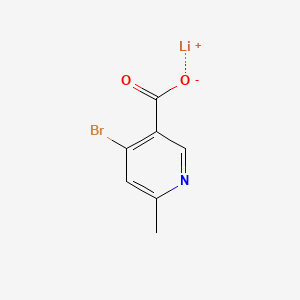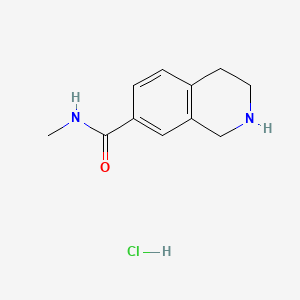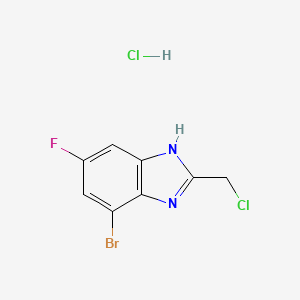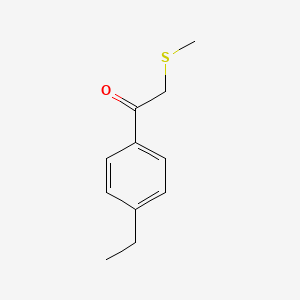
5-Methylpyrrolidine-3-carbonitrile trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid is a compound that consists of a mixture of diastereomers. It has the molecular formula C8H11F3N2O2 and a molecular weight of 224.2. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid typically involves the reaction of 5-methylpyrrolidine-3-carbonitrile with trifluoroacetic acid. The reaction conditions often include the use of solvents such as trifluoroethanol and catalysts like trifluoroacetic acid under microwave conditions . The process may also involve high-performance liquid chromatography (HPLC) for purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis and purification techniques used in laboratory settings can be scaled up for industrial production, involving similar reaction conditions and purification methods.
Análisis De Reacciones Químicas
Types of Reactions
5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid include:
Uniqueness
The uniqueness of 5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid lies in its specific chemical structure and properties, which differentiate it from other similar compounds
Propiedades
Fórmula molecular |
C8H11F3N2O2 |
|---|---|
Peso molecular |
224.18 g/mol |
Nombre IUPAC |
5-methylpyrrolidine-3-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N2.C2HF3O2/c1-5-2-6(3-7)4-8-5;3-2(4,5)1(6)7/h5-6,8H,2,4H2,1H3;(H,6,7) |
Clave InChI |
UIQFNTKXDQEFKO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN1)C#N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)


![5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B13479885.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B13479901.png)


![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)

